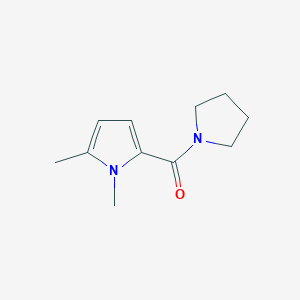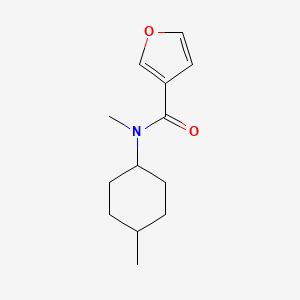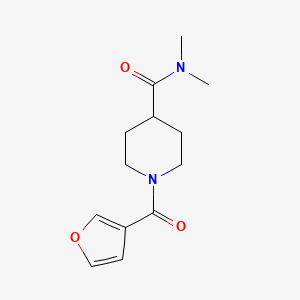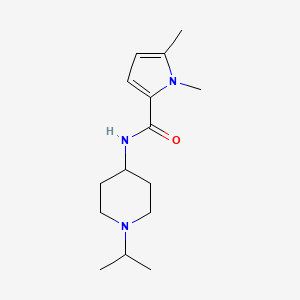![molecular formula C16H14N4O3 B7504850 4-Acetamido-N-(2-oxo-2,3-dihydro-1H-benzo[d]imidazol-5-yl)benzamide](/img/structure/B7504850.png)
4-Acetamido-N-(2-oxo-2,3-dihydro-1H-benzo[d]imidazol-5-yl)benzamide
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
4-Acetamido-N-(2-oxo-2,3-dihydro-1H-benzo[d]imidazol-5-yl)benzamide, commonly known as ABI, is a synthetic compound that has gained significant attention in scientific research. It belongs to the class of benzimidazole derivatives and has various applications in the field of medicinal chemistry.
作用机制
The exact mechanism of action of ABI is not fully understood, but it is believed to act by inhibiting certain enzymes and proteins that are involved in various cellular processes. In cancer cells, ABI has been shown to inhibit the activity of histone deacetylases, which leads to the activation of tumor suppressor genes and the induction of apoptosis. In infectious diseases, ABI has been shown to disrupt the cell membrane of microorganisms, leading to their death. In neurological disorders, ABI has been shown to modulate the activity of neurotransmitters such as dopamine and acetylcholine.
Biochemical and Physiological Effects:
ABI has been found to have various biochemical and physiological effects, depending on the disease and the dosage used. In cancer cells, ABI has been shown to induce cell cycle arrest and apoptosis, leading to the inhibition of tumor growth. In infectious diseases, ABI has been shown to disrupt the cell membrane of microorganisms, leading to their death. In neurological disorders, ABI has been shown to modulate the activity of neurotransmitters, leading to the improvement of cognitive function.
实验室实验的优点和局限性
One of the main advantages of using ABI in lab experiments is its relatively simple synthesis method, which makes it easily accessible for researchers. Additionally, ABI has been shown to exhibit potent therapeutic potential in various diseases, making it a promising candidate for further research. However, one of the limitations of using ABI is its potential toxicity, which needs to be carefully monitored in lab experiments.
未来方向
There are several future directions for the research of ABI. Firstly, further studies are needed to fully understand the mechanism of action of ABI in various diseases. Secondly, more research is needed to determine the optimal dosage and administration route for ABI in different diseases. Thirdly, the potential toxicity of ABI needs to be further explored to ensure its safety for clinical use. Finally, more research is needed to develop novel derivatives of ABI with improved therapeutic potential and reduced toxicity.
Conclusion:
In conclusion, 4-Acetamido-N-(2-oxo-2,3-dihydro-1H-benzo[d]imidazol-5-yl)benzamide, commonly known as ABI, is a synthetic compound that has gained significant attention in scientific research. It has various applications in the field of medicinal chemistry, including cancer, infectious diseases, and neurological disorders. The synthesis method of ABI is relatively simple, and it exhibits potent therapeutic potential in various diseases. However, its potential toxicity needs to be carefully monitored in lab experiments. There are several future directions for the research of ABI, including further studies on its mechanism of action, optimal dosage, and administration route, potential toxicity, and development of novel derivatives.
合成方法
The synthesis of ABI involves the condensation of 2-aminobenzamide with 2-bromoacetanilide in the presence of a base such as potassium carbonate. The resulting product is then subjected to a cyclization reaction using a catalyst, which leads to the formation of ABI. The overall synthesis method is relatively simple and can be carried out in a laboratory setting.
科学研究应用
ABI has been extensively studied for its therapeutic potential in various diseases, including cancer, infectious diseases, and neurological disorders. It has been shown to exhibit potent antitumor activity by inhibiting the growth and proliferation of cancer cells. Additionally, ABI has been found to possess antimicrobial properties, making it a potential candidate for the treatment of infectious diseases. In neurological disorders, ABI has been shown to modulate the activity of certain neurotransmitters, leading to its potential use in the treatment of diseases such as Alzheimer's and Parkinson's.
属性
IUPAC Name |
4-acetamido-N-(2-oxo-1,3-dihydrobenzimidazol-5-yl)benzamide |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C16H14N4O3/c1-9(21)17-11-4-2-10(3-5-11)15(22)18-12-6-7-13-14(8-12)20-16(23)19-13/h2-8H,1H3,(H,17,21)(H,18,22)(H2,19,20,23) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
IZAGNTPWJNSIBV-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(=O)NC1=CC=C(C=C1)C(=O)NC2=CC3=C(C=C2)NC(=O)N3 |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C16H14N4O3 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
310.31 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。


![N-cyclooctyl-2-[[4-(4-methylphenyl)-5-oxo-[1,2,4]triazolo[4,3-a]quinazolin-1-yl]sulfanyl]acetamide](/img/structure/B7504777.png)



![7-Hydroxy-8-methyl-4-[(1-phenylpyrazolo[3,4-d]pyrimidin-4-yl)sulfanylmethyl]chromen-2-one](/img/structure/B7504813.png)
![2-chloro-N-[3-(1H-indol-3-yl)-1-oxo-1-[[3-(trifluoromethyl)phenyl]methylamino]propan-2-yl]benzamide](/img/structure/B7504820.png)



![2-[[5-(2-chlorophenyl)-4-(2,5-dimethylphenyl)-1,2,4-triazol-3-yl]sulfanyl]-N-methylacetamide](/img/structure/B7504845.png)


![N-methyl-2-[(4-propan-2-yl-1,2,4-triazol-3-yl)sulfanyl]-N-(thiophen-2-ylmethyl)acetamide](/img/structure/B7504860.png)